

Application Note: Quantification of Sulfamethoxazole in Water Samples by HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfatroxazole

Cat. No.: B032406

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of sulfamethoxazole (SMX) in water samples. The described protocol is intended for researchers, environmental scientists, and water quality professionals. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, providing a reliable and efficient separation. This document provides a comprehensive experimental protocol, including sample preparation, instrument parameters, and method validation details summarized in clear, structured tables.

Introduction

Sulfamethoxazole is a widely used sulfonamide antibiotic in human and veterinary medicine.^[1] Its incomplete metabolism and improper disposal lead to its release into the environment, where it is frequently detected in various water bodies. The presence of antibiotics like sulfamethoxazole in aquatic environments is a growing concern due to the potential for antibiotic resistance development and adverse effects on aquatic organisms. Therefore, sensitive and accurate analytical methods are crucial for monitoring its concentration in water. This application note presents a detailed HPLC-UV method for the reliable quantification of sulfamethoxazole in water.

Experimental Protocol

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a UV/VIS or PDA detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[\[1\]](#)[\[2\]](#)
- Reagents and Chemicals:
 - Sulfamethoxazole reference standard (purity > 98%)
 - HPLC grade acetonitrile, methanol, and water
 - Orthophosphoric acid or triethylamine for pH adjustment[\[1\]](#)
 - Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample pre-concentration.[\[3\]](#)

Chromatographic Conditions

A summary of the typical chromatographic conditions for the analysis of sulfamethoxazole is provided in the table below.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : Water (pH adjusted to 4.0 with orthophosphoric acid) (70:30 v/v) [1]
Flow Rate	1.0 mL/min [1] [2]
Injection Volume	20 µL [2]
Column Temperature	40°C [2]
UV Detection Wavelength	260 nm [1]
Run Time	Approximately 8-12 minutes

Preparation of Standard Solutions

- **Stock Standard Solution** (e.g., 100 µg/mL): Accurately weigh 10 mg of sulfamethoxazole reference standard and dissolve it in 100 mL of methanol.
- **Working Standard Solutions**: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation (Water Samples)

Due to the typically low concentrations of sulfamethoxazole in environmental water samples, a pre-concentration step is necessary. Solid-Phase Extraction (SPE) is a widely used technique for this purpose.^[3]

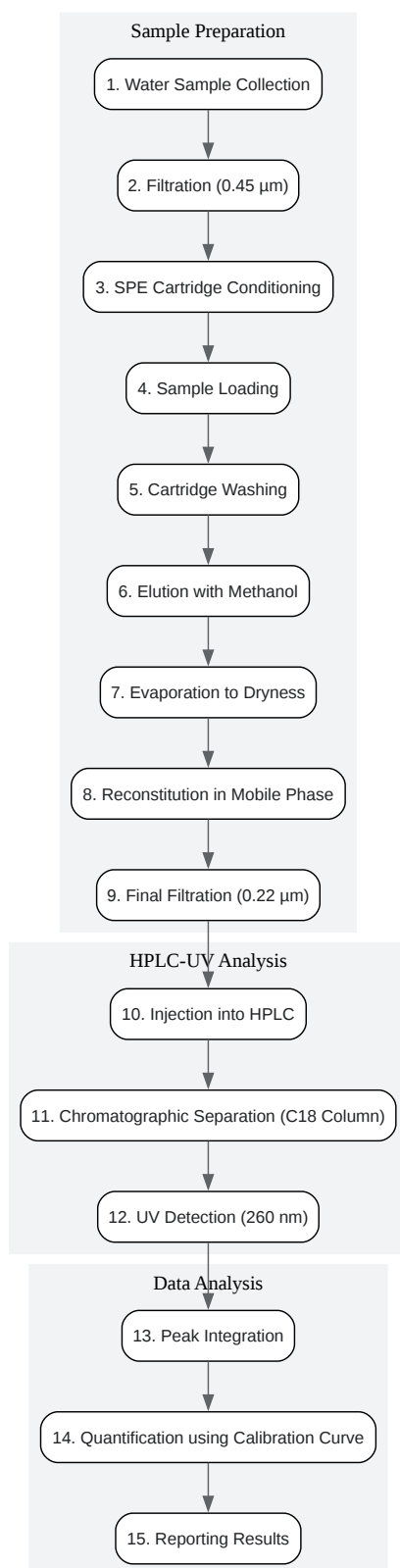
- **Sample Collection**: Collect water samples in clean glass bottles.
- **Filtration**: Filter the water samples through a 0.45 µm nylon filter to remove particulate matter.
- **SPE Cartridge Conditioning**: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- **Sample Loading**: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- **Washing**: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
- **Elution**: Elute the retained sulfamethoxazole from the cartridge with 5 mL of methanol into a clean collection tube.
- **Evaporation and Reconstitution**: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
- **Final Filtration**: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Method Validation Data

The developed HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.^[1] Key validation parameters are summarized below.

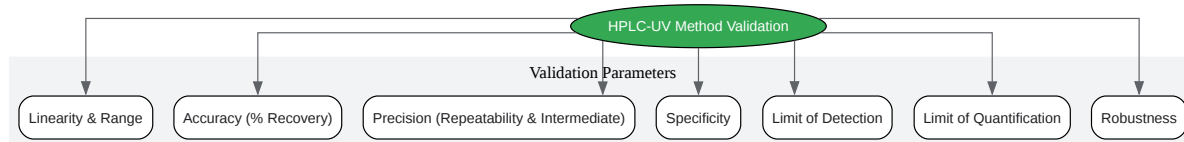
Validation Parameter	Typical Performance
Linearity Range	0.1 - 10 µg/mL
Correlation Coefficient (r ²)	> 0.999
Retention Time (RT)	Approximately 2.7 min ^[1]
Limit of Detection (LOD)	0.1 - 0.5 µg/L (after SPE) ^[3]
Limit of Quantification (LOQ)	0.3 - 1.5 µg/L (after SPE)
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	< 2%

Visualizations



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Caption: Experimental workflow for sulfamethoxazole quantification in water.



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Caption: Key parameters for HPLC-UV method validation.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated approach for the quantification of sulfamethoxazole in water samples. The use of solid-phase extraction for sample pre-concentration allows for the detection and quantification of low levels of the analyte. This method is suitable for routine monitoring of sulfamethoxazole in various water matrices, contributing to environmental surveillance and water quality assessment.

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References

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